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molecular formula C9H12ClNS B8480301 2-(4-Chlorobutylthio)pyridine

2-(4-Chlorobutylthio)pyridine

Cat. No. B8480301
M. Wt: 201.72 g/mol
InChI Key: VJAPEZAKCCBINB-UHFFFAOYSA-N
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Patent
US05246948

Procedure details

To a solution of 25.0 g (225 mmol) of 2-mercaptopyridine and 34.5 ml (247 mmol) of triethylamine in 300 ml of ethanol, 28.5 ml (247 mmol) of 1-bromo-4-chlorobutane was added with stirring under ice-cooling, and the mixture was stirred at room temperature for 16 hours. The solvent was distilled off and the residue was dissolved in chloroform. The solution was washed with saturated aqueous sodium bicarbonate and water, and dried. The solvent was distilled off and the residue was purified by column chromatography (eluent: ethyl acetate/hexane =1:3) to give 29.73 g of the desired compound (65.5% yield, pale yellow oil).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.5 mL
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
65.5%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.Br[CH2:16][CH2:17][CH2:18][CH2:19][Cl:20]>C(O)C>[Cl:20][CH2:19][CH2:18][CH2:17][CH2:16][S:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
SC1=NC=CC=C1
Name
Quantity
34.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
28.5 mL
Type
reactant
Smiles
BrCCCCCl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform
WASH
Type
WASH
Details
The solution was washed with saturated aqueous sodium bicarbonate and water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (eluent: ethyl acetate/hexane =1:3)

Outcomes

Product
Name
Type
product
Smiles
ClCCCCSC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29.73 g
YIELD: PERCENTYIELD 65.5%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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